molecular formula C25H18IN3O B11657097 2-[(E)-2-(1H-indol-3-yl)ethenyl]-6-iodo-3-(4-methylphenyl)quinazolin-4(3H)-one

2-[(E)-2-(1H-indol-3-yl)ethenyl]-6-iodo-3-(4-methylphenyl)quinazolin-4(3H)-one

Cat. No.: B11657097
M. Wt: 503.3 g/mol
InChI Key: WIAFKVXPRDEZBL-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1E)-2-(1H-Indol-3-yl)ethenyl]-6-iodo-3-(4-methylphenyl)-3,4-dihydroquinazolin-4-one is a complex organic compound that features an indole moiety, an iodo-substituted quinazolinone core, and a methylphenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(1H-Indol-3-yl)ethenyl]-6-iodo-3-(4-methylphenyl)-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common approach is the condensation of 2-iodoaniline with 4-methylbenzaldehyde to form the corresponding Schiff base, followed by cyclization with isatoic anhydride to yield the quinazolinone core. The indole moiety is then introduced via a Heck coupling reaction with 3-bromoindole under palladium-catalyzed conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to streamline the process and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-(1H-Indol-3-yl)ethenyl]-6-iodo-3-(4-methylphenyl)-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazoline derivatives.

    Substitution: The iodo group can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under palladium-catalyzed conditions.

Major Products

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

2-[(1E)-2-(1H-Indol-3-yl)ethenyl]-6-iodo-3-(4-methylphenyl)-3,4-dihydroquinazolin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the indole moiety.

    Medicine: Studied for its potential anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(1H-Indol-3-yl)ethenyl]-6-iodo-3-(4-methylphenyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The indole moiety can intercalate with DNA, disrupting replication and transcription processes. The quinazolinone core can inhibit enzymes involved in cell proliferation, leading to potential anticancer effects. Additionally, the compound may interact with microbial cell membranes, leading to antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Indol-3-yl)ethanamine: A simpler indole derivative with potential biological activities.

    6-Iodo-3-(4-methylphenyl)quinazolin-4-one: Lacks the indole moiety but retains the quinazolinone core.

    3-(4-Methylphenyl)-1H-indole: Contains the indole and methylphenyl groups but lacks the quinazolinone core.

Uniqueness

2-[(1E)-2-(1H-Indol-3-yl)ethenyl]-6-iodo-3-(4-methylphenyl)-3,4-dihydroquinazolin-4-one is unique due to the combination of the indole moiety, iodo-substituted quinazolinone core, and methylphenyl group. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C25H18IN3O

Molecular Weight

503.3 g/mol

IUPAC Name

2-[(E)-2-(1H-indol-3-yl)ethenyl]-6-iodo-3-(4-methylphenyl)quinazolin-4-one

InChI

InChI=1S/C25H18IN3O/c1-16-6-10-19(11-7-16)29-24(28-23-12-9-18(26)14-21(23)25(29)30)13-8-17-15-27-22-5-3-2-4-20(17)22/h2-15,27H,1H3/b13-8+

InChI Key

WIAFKVXPRDEZBL-MDWZMJQESA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)I)/C=C/C4=CNC5=CC=CC=C54

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)I)C=CC4=CNC5=CC=CC=C54

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.